Cas no 157735-41-6 (8-Iodonaphthalene-1-carbonitrile)
8-Iodonaphthalene-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 8-Iodonaphthalene-1-carbonitrile
- 1-Cyano-8-iodonaphthalene
- 8-iodo-1-naphthonitrile
- AT25679
- 8-Iodo-naphthalene-1-carbonitrile
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- MDL: MFCD17012524
- Inchi: 1S/C11H6IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H
- InChI Key: JDRSIGWMWJYQPW-UHFFFAOYSA-N
- SMILES: IC1=CC=CC2=CC=CC(C#N)=C21
Computed Properties
- Exact Mass: 278.95450g/mol
- Monoisotopic Mass: 278.95450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 23.8
8-Iodonaphthalene-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1099720-1g |
8-Iodonaphthalene-1-carbonitrile |
157735-41-6 | 97.0% | 1g |
$580 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1099720-5g |
8-Iodonaphthalene-1-carbonitrile |
157735-41-6 | 97.0% | 5g |
$1500 | 2024-06-05 | |
| Alichem | A219000757-250mg |
1-Cyano-8-iodonaphthalene |
157735-41-6 | 98% | 250mg |
646.00 USD | 2021-06-15 | |
| Alichem | A219000757-500mg |
1-Cyano-8-iodonaphthalene |
157735-41-6 | 98% | 500mg |
1,048.60 USD | 2021-06-15 | |
| Alichem | A219000757-1g |
1-Cyano-8-iodonaphthalene |
157735-41-6 | 98% | 1g |
1,752.40 USD | 2021-06-15 | |
| eNovation Chemicals LLC | Y1099720-1g |
8-Iodonaphthalene-1-carbonitrile |
157735-41-6 | 97.0% | 1g |
$580 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1099720-5g |
8-Iodonaphthalene-1-carbonitrile |
157735-41-6 | 97.0% | 5g |
$1500 | 2025-02-27 |
8-Iodonaphthalene-1-carbonitrile Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 8-Iodonaphthalene-1-carbonitrile
Professional Introduction to 8-Iodonaphthalene-1-carbonitrile (CAS No. 157735-41-6)
8-Iodonaphthalene-1-carbonitrile (CAS No. 157735-41-6) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and versatile applications. This compound, characterized by an iodine substituent at the 8-position of a naphthalene ring with a cyano group at the 1-position, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.
The structural motif of 8-Iodonaphthalene-1-carbonitrile makes it an attractive building block for medicinal chemists. The presence of both an iodine atom and a cyano group provides multiple opportunities for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in drug discovery and development. These reactions allow for the introduction of diverse substituents, enabling the creation of novel analogs with tailored biological activities.
In recent years, 8-Iodonaphthalene-1-carbonitrile has been extensively studied for its potential in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have leveraged this compound to develop inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The iodine atom serves as an excellent handle for palladium-catalyzed reactions, facilitating the construction of complex molecular architectures that mimic natural products or designed scaffolds.
One notable application of 8-Iodonaphthalene-1-carbonitrile is in the development of fluorescent probes for biological imaging. The naphthalene core, when functionalized with appropriate groups, can exhibit strong fluorescence properties, making it useful for tracking biological processes in vitro and in vivo. The cyano group further enhances its utility by allowing for additional modifications that can tune the emission wavelength or improve cell permeability.
The pharmaceutical industry has also explored 8-Iodonaphthalene-1-carbonitrile as a precursor for antiviral and antibacterial agents. By incorporating this compound into drug candidates, scientists have been able to generate molecules with enhanced binding affinity and selectivity towards viral proteases or bacterial enzymes. This approach has been particularly promising in the context of emerging infectious diseases, where rapid development of new therapeutic strategies is essential.
Advances in synthetic methodologies have further expanded the utility of 8-Iodonaphthalene-1-carbonitrile. Techniques such as transition-metal-catalyzed hydrogenation and oxidation have enabled the introduction of additional functional groups, including alcohols, amines, and carboxylic acids. These modifications have broadened the scope of applications, allowing for the synthesis of a wide range of derivatives with distinct pharmacological profiles.
The growing interest in green chemistry has also influenced the use of 8-Iodonaphthalene-1-carbonitrile. Researchers are increasingly employing solvent-free reactions and catalytic systems that minimize waste and energy consumption. Such sustainable approaches align with the broader goals of reducing environmental impact while maintaining high yields and purity standards.
In conclusion, 8-Iodonaphthalene-1-carbonitrile (CAS No. 157735-41-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical transformations, making it a valuable tool for creating novel bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone of innovation in medicinal chemistry.
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